molecular formula C5H12O2S B119385 2-Propanol, 1-[(2-hydroxyethyl)thio]- CAS No. 6713-03-7

2-Propanol, 1-[(2-hydroxyethyl)thio]-

Cat. No.: B119385
CAS No.: 6713-03-7
M. Wt: 136.22 g/mol
InChI Key: WNNRUOPGOIGERJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Propanol, 1-[(2-hydroxyethyl)thio]- can be achieved through various synthetic routes. One common method involves the reaction of 2-propanol with 2-mercaptoethanol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

2-Propanol, 1-[(2-hydroxyethyl)thio]- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can lead to the formation of thiols .

Scientific Research Applications

2-Propanol, 1-[(2-hydroxyethyl)thio]- has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a solvent for various reactions. In biology, it is employed in the study of enzyme mechanisms and protein interactions. In medicine, the compound is investigated for its potential therapeutic properties, including its use as an antimicrobial agent. In industry, it is used in the production of polymers and as an intermediate in the synthesis of other chemicals .

Comparison with Similar Compounds

2-Propanol, 1-[(2-hydroxyethyl)thio]- can be compared with other similar compounds, such as 1-Propanol, 3-[(2-hydroxyethyl)thio]- and 2-Propanol, 1-[(2-hydroxyethyl)amino]-. These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and reactivity. The uniqueness of 2-Propanol, 1-[(2-hydroxyethyl)thio]- lies in its specific combination of hydroxyl and thioether groups, which confer distinct chemical and biological activities .

Properties

IUPAC Name

1-(2-hydroxyethylsulfanyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2S/c1-5(7)4-8-3-2-6/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNRUOPGOIGERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884331
Record name 2-Propanol, 1-[(2-hydroxyethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6713-03-7
Record name 1-[(2-Hydroxyethyl)thio]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6713-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, 1-((2-hydroxyethyl)thio)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 1-[(2-hydroxyethyl)thio]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propanol, 1-[(2-hydroxyethyl)thio]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(2-hydroxyethyl)thio]propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.060
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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